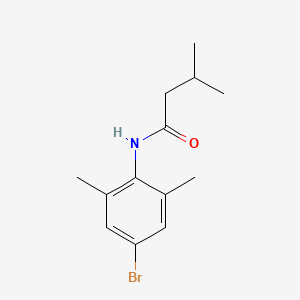
1-allyl-2-(4-bromophenyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-2-(4-bromophenyl)-1H-benzimidazole, also known as ABBI, is a benzimidazole derivative that has been widely studied due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole is not fully understood, but studies have suggested that it may act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer. For example, 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has also been shown to inhibit the activity of STAT3, a signaling pathway that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-allyl-2-(4-bromophenyl)-1H-benzimidazole can reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. Additionally, 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to induce apoptosis in cancer cells and inhibit tumor growth. 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has also been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Additionally, 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to possess a range of therapeutic properties, making it a promising candidate for drug development. However, one limitation of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 1-allyl-2-(4-bromophenyl)-1H-benzimidazole. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole in animal models and clinical trials. Finally, there is a need for the development of novel 1-allyl-2-(4-bromophenyl)-1H-benzimidazole derivatives with improved properties and specificity for various therapeutic applications.
Métodos De Síntesis
The synthesis of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole involves the reaction of 4-bromoaniline with o-phenylenediamine in the presence of allyl bromide. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-allyl-2-(4-bromophenyl)-1H-benzimidazole.
Aplicaciones Científicas De Investigación
1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. Studies have shown that 1-allyl-2-(4-bromophenyl)-1H-benzimidazole possesses anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-prop-2-enylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2/c1-2-11-19-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h2-10H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPNEYQMKRCBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)
![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![N-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-N'-phenylurea](/img/structure/B5779736.png)
![N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)

![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)



![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)
![5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5779784.png)